Amyloid beta-Protein (6-20)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

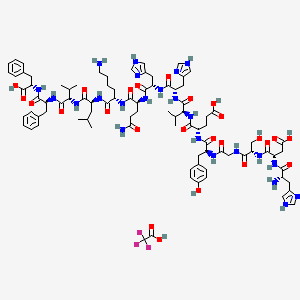

Amyloid beta-Protein (6-20) is a peptide fragment derived from the larger amyloid precursor protein. This specific fragment consists of 15 amino acids and is known for its role in the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer’s disease. The peptide sequence of Amyloid beta-Protein (6-20) is crucial for understanding the aggregation properties and toxicity of amyloid beta peptides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Amyloid beta-Protein (6-20) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Amyloid beta-Protein (6-20) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Analyse Des Réactions Chimiques

Types of Reactions: Amyloid beta-Protein (6-20) can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: Amino acid residues can be substituted to study the effects on peptide aggregation and toxicity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Specific amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as substituted variants that can be used for further studies.

Applications De Recherche Scientifique

Amyloid beta-Protein (6-20) has numerous applications in scientific research:

Chemistry: Used to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein aggregation and cellular toxicity.

Medicine: Key in Alzheimer’s disease research, particularly in understanding plaque formation and potential therapeutic targets.

Industry: Utilized in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases.

Mécanisme D'action

The mechanism by which Amyloid beta-Protein (6-20) exerts its effects involves its ability to aggregate and form fibrils. These fibrils disrupt cellular function by interacting with cell membranes, leading to oxidative stress and inflammation. The peptide targets various molecular pathways, including those involving calcium homeostasis and mitochondrial function, ultimately leading to cell death.

Comparaison Avec Des Composés Similaires

Amyloid beta-Protein (1-42): A longer peptide that forms the core of amyloid plaques.

Amyloid beta-Protein (1-40): Another variant implicated in Alzheimer’s disease.

Islet Amyloid Polypeptide (IAPP): Associated with type 2 diabetes and shares similar aggregation properties.

Uniqueness: Amyloid beta-Protein (6-20) is unique due to its specific sequence, which is critical for studying the early stages of amyloid aggregation. Its shorter length makes it more manageable for experimental studies while retaining key properties of the full-length peptides.

Activité Biologique

Amyloid beta-protein (Aβ) is a peptide that plays a critical role in the pathogenesis of Alzheimer's disease (AD). Specifically, the fragment Aβ(6-20) has garnered attention due to its unique biological activities and implications in neurodegenerative processes. This article delves into the biological activity of Aβ(6-20), synthesizing findings from various studies, and includes data tables and case studies to illustrate its significance.

Overview of Amyloid Beta-Protein

Aβ is derived from the amyloid precursor protein (APP) through sequential cleavages by β-secretase and γ-secretase. The resulting peptides, particularly Aβ(40) and Aβ(42), are known for their propensity to aggregate and form plaques in the brains of AD patients. Aβ(6-20), a shorter fragment, has been identified as having distinct properties that may influence both neurotoxicity and neuroprotection.

Biological Activity of Aβ(6-20)

1. Neurotoxicity and Aggregation

Research indicates that Aβ(6-20) can promote the aggregation of longer Aβ peptides, contributing to plaque formation. This fragment has been shown to enhance the fibrillogenic properties of Aβ(42), suggesting that it may play a role in the early stages of amyloid plaque development . In vitro studies have demonstrated that Aβ(6-20) can induce cytotoxic effects in neuronal cultures, leading to increased oxidative stress and apoptosis .

2. Antimicrobial Properties

Interestingly, Aβ peptides, including Aβ(6-20), exhibit antimicrobial activity. Studies have shown that these peptides can inhibit the growth of various pathogens, including bacteria and fungi. For instance, Aβ(6-20) has been implicated in protecting against Escherichia coli infections by enhancing microbial clearance mechanisms . This dual role as both a neurotoxic agent and an antimicrobial peptide (AMP) highlights the complex nature of Aβ's biological functions.

3. Modulation of Synaptic Plasticity

Aβ(6-20) has also been shown to influence synaptic plasticity. It can modulate neurotransmitter release and affect long-term potentiation (LTP), which is crucial for learning and memory processes . The ability of this fragment to interact with synaptic receptors suggests it may have roles beyond mere toxicity, potentially influencing cognitive functions.

Case Studies

Case Study 1: Neurotoxic Effects in Animal Models

In a study using transgenic mice expressing human APP, researchers observed that administration of Aβ(6-20) led to significant neuronal loss in the hippocampus. The mice exhibited cognitive deficits correlating with increased levels of oxidative stress markers, indicating that Aβ(6-20) contributes to neurodegeneration through oxidative pathways .

Case Study 2: Antimicrobial Defense Mechanisms

Another study explored the protective role of Aβ fragments against infections in mouse models. Mice treated with Aβ(6-20) showed enhanced survival rates when exposed to bacterial challenges compared to controls. This suggests that Aβ(6-20) may serve as a defense mechanism against microbial invasion, potentially linking neurodegenerative diseases with immune responses .

Data Tables

Research Findings

Recent research emphasizes the need for a nuanced understanding of Aβ fragments like Aβ(6-20). While traditionally viewed as harmful due to their association with AD pathology, these peptides may also possess beneficial properties under certain conditions. The balance between their neurotoxic and protective roles could inform future therapeutic strategies aimed at modulating their activity.

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H119N23O23.C2HF3O2/c1-45(2)29-59(83(128)109-72(47(5)6)84(129)104-61(30-48-15-9-7-10-16-48)79(124)106-65(86(131)132)32-49-17-11-8-12-18-49)102-75(120)56(19-13-14-28-87)98-76(121)57(24-26-67(89)112)99-80(125)62(34-52-38-91-43-95-52)103-81(126)63(35-53-39-92-44-96-53)105-85(130)71(46(3)4)108-77(122)58(25-27-69(114)115)100-78(123)60(31-50-20-22-54(111)23-21-50)97-68(113)40-93-74(119)66(41-110)107-82(127)64(36-70(116)117)101-73(118)55(88)33-51-37-90-42-94-51;3-2(4,5)1(6)7/h7-12,15-18,20-23,37-39,42-47,55-66,71-72,110-111H,13-14,19,24-36,40-41,87-88H2,1-6H3,(H2,89,112)(H,90,94)(H,91,95)(H,92,96)(H,93,119)(H,97,113)(H,98,121)(H,99,125)(H,100,123)(H,101,118)(H,102,120)(H,103,126)(H,104,129)(H,105,130)(H,106,124)(H,107,127)(H,108,122)(H,109,128)(H,114,115)(H,116,117)(H,131,132);(H,6,7)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOWMFRXBPFSNE-FEDQHUJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H120F3N23O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1957.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.